Quantification of Whole-Body Glycine Flux and Cleavage: Direct Kinetic Data from [1,2-13C2]Glycine Tracer Infusion
A primed, constant infusion of GLYCINE (1,2-13C2) in healthy human volunteers provided the first direct quantification of whole-body glycine kinetics. This dual-labeled tracer is required to measure both total glycine flux and the specific rate of glycine decarboxylation via the glycine cleavage system (GCS). Unlabeled glycine cannot provide these dynamic flux measurements, as it does not generate a distinct isotopic signal [1].
| Evidence Dimension | Whole-body glycine flux rate |
|---|---|
| Target Compound Data | Total glycine flux: 463 ± 55 µmol·kg⁻¹·h⁻¹; GCS decarboxylation rate: 190 ± 41 µmol·kg⁻¹·h⁻¹; Glycine-to-serine flux via SHMT: 193 ± 28 µmol·kg⁻¹·h⁻¹. |
| Comparator Or Baseline | Unlabeled glycine (Baseline): Flux and decarboxylation rates are not measurable in vivo due to lack of a distinct isotopic tracer signal. |
| Quantified Difference | Provides quantifiable kinetic rates vs. unmeasurable with unlabeled glycine. Decarboxylation accounts for 39 ± 6% of total glycine flux. |
| Conditions | Human subjects (n=5) in a fed state; primed constant infusion at 9.26 µmol·kg⁻¹·h⁻¹ of [1,2-13C2]glycine. |
Why This Matters
For procurement, this establishes GLYCINE (1,2-13C2) as an essential and non-substitutable tracer for quantifying key glycine metabolic pathways in humans, generating actionable data that unlabeled glycine cannot provide.
- [1] Lamers Y, Williamson J, Gilbert LR, Stacpoole PW, Gregory JF 3rd. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-(13)C2]glycine and [(2)H3]leucine. J Nutr. 2007 Dec;137(12):2647-52. View Source
